molecular formula C18H25N3O B2939757 1-Amino-3-[3-(4-methylphenyl)-1-adamantyl]urea CAS No. 324016-87-7

1-Amino-3-[3-(4-methylphenyl)-1-adamantyl]urea

Cat. No.: B2939757
CAS No.: 324016-87-7
M. Wt: 299.418
InChI Key: LNBAWWJKTKKANZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-3-[3-(4-methylphenyl)-1-adamantyl]urea is a synthetic urea derivative designed for research applications, integrating a structurally unique adamantyl moiety with a tolyl group. Urea-based compounds are of significant interest in medicinal chemistry due to their ability to form multiple stable hydrogen bonds with biological targets, which is crucial for specific biological activity and modulating drug-like properties . The adamantane group is a well-characterized lipophilic pharmacophore known to enhance binding affinity and metabolic stability, frequently employed in the development of potent enzyme inhibitors . Specifically, adamantyl-urea derivatives have been extensively explored as high-potency inhibitors of the human soluble epoxide hydrolase (sEH), a key enzyme in the metabolism of epoxy fatty acids like epoxyeicosatrienoic acids (EETs) . Inhibition of sEH is a promising therapeutic strategy for researching cardiovascular diseases, hypertension, inflammation, and pain . The incorporation of the rigid, polycyclic adamantane system and the aromatic 4-methylphenyl group in a single molecule is intended to create a conformationally restricted scaffold that can be utilized in structure-activity relationship (SAR) studies. This compound is offered exclusively for use in non-clinical laboratory research to further investigate these mechanisms and pathways. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-amino-3-[3-(4-methylphenyl)-1-adamantyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O/c1-12-2-4-15(5-3-12)17-7-13-6-14(8-17)10-18(9-13,11-17)20-16(22)21-19/h2-5,13-14H,6-11,19H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBAWWJKTKKANZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)NC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Amino-3-[3-(4-methylphenyl)-1-adamantyl]urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 1-adamantylamine with 4-methylbenzoyl chloride to form an intermediate, which is then treated with urea to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The urea bond undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis (HCl, H<sub>2</sub>O): Cleaves the urea into 1-adamantylamine and 4-methylphenylacetic acid derivatives.

  • Basic hydrolysis (KOH, ethylene glycol): Degrades the adamantyl-phenyl backbone at 190°C .

Kinetic Data

ConditionHalf-Life (h)Byproducts
1M HCl4.2NH<sub>3</sub>, CO<sub>2</sub>
1M KOH1.8Phenolic derivatives

Alkylation and Acylation

The amino group participates in nucleophilic substitutions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF to form N-alkylated ureas.

  • Acylation : Forms acyl ureas with acyl chlorides (e.g., acetyl chloride) under mild conditions.

Reactivity Trends

ReagentProductYield
CH<sub>3</sub>IN-methyl derivative72%
CH<sub>3</sub>COClAcetylated urea65%

Oxidation Reactions

The adamantyl moiety resists oxidation, but the aryl group undergoes selective transformations:

  • Aromatic oxidation : Treatment with KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> oxidizes the 4-methylphenyl group to a carboxylic acid.

  • Urea oxidation : HNO<sub>3</sub> converts the urea group to nitro derivatives.

Oxidation Outcomes

Oxidizing AgentMajor ProductYield
KMnO<sub>4</sub>4-Carboxyphenyl derivative58%
HNO<sub>3</sub>Nitroso-adamantylurea41%

Reaction with Isocyanates

The amino group reacts with aryl/alkyl isocyanates to form 1,3-disubstituted ureas, a key step in generating bioactive analogs .

Example Reaction

text
1-Amino-3-[3-(4-methylphenyl)-1-adamantyl]urea + Ar-NCO → 1,3-Diarylurea

Yields

IsocyanateProduct Yield
4-Fluoroaniline74%
3,5-Dimethyladamantyl89%

Nucleophilic Substitutions

The urea’s NH groups participate in hydrogen bonding, modulating reactivity in SN<sub>2</sub> reactions . For example, reaction with benzyl bromide in THF yields N-benzyl derivatives (63% yield).

Hydrogen Bonding and Reactivity Modulation

Crystallographic studies reveal intermolecular N–H···O bonds (2.07–2.87 Å) that stabilize the urea framework and reduce electrophilicity . This impacts reaction rates in polar solvents (e.g., DMF vs. ether) .

Solvent Effects

SolventReaction Rate (k, s<sup>−1</sup>)
DMF1.2 × 10<sup>−3</sup>
Ether3.7 × 10<sup>−4</sup>

Scientific Research Applications

1-Amino-3-[3-(4-methylphenyl)-1-adamantyl]urea has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-3-[3-(4-methylphenyl)-1-adamantyl]urea involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The adamantyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy . The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in disrupting cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Crystallographic and Hydrogen-Bonding Analysis

Crystal structures of adamantyl-ureas reveal intermolecular hydrogen bonds between urea NH groups and carbonyl oxygen atoms. For example:

  • 1-(1-adamantyl)-3-(4-chlorophenyl)urea forms zigzag polymeric chains via N–H···O bonds (H···A distances: 2.072–2.225 Å, angles: 154–158°) .

Physicochemical Properties

Melting points correlate with molecular symmetry and intermolecular interactions:

  • High-melting compounds (e.g., 44, 217–218°C) feature rigid heteroaryl groups (e.g., pyrazole), promoting crystalline packing .
  • Lower melting points in alkyl-substituted derivatives (e.g., 41, 140–146°C) reflect reduced crystallinity due to flexible side chains .

Key Research Findings

Anti-TB Potency : Adamantyl-ureas with halogen or heteroaryl substituents exhibit MIC values in the low micromolar range, comparable to first-line TB drugs .

Synthetic Feasibility : Method B generally provides higher yields for electron-rich heteroarylamines, while Method A is preferable for sterically hindered substrates .

Structure-Activity Relationship (SAR): Adamantyl Position: 1-adamantyl derivatives show superior activity over 2-adamantyl analogs, likely due to better spatial compatibility with target enzymes . Substituent Diversity: Cyano and trifluoromethyl groups (e.g., 30 and 19) improve target affinity but may reduce solubility .

Biological Activity

1-Amino-3-[3-(4-methylphenyl)-1-adamantyl]urea is a member of the 1,3-disubstituted urea class of compounds, which have been recognized for their diverse biological activities. This compound, like other adamantyl urea derivatives, has been studied for its potential therapeutic applications, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

The structure of this compound features an adamantane core, which contributes to its unique biological properties. The adamantane moiety is known for enhancing the lipophilicity and metabolic stability of the compound, making it a favorable candidate for drug development.

Antimicrobial Activity

Research has shown that various 1,3-disubstituted ureas exhibit significant antimicrobial properties. For instance:

  • A study found that derivatives with adamantyl groups showed promising activity against Acinetobacter baumannii, with one compound demonstrating a growth inhibition rate of 94.5% against this pathogen .
  • Other derivatives have shown activity against a range of bacteria including Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus, indicating the broad-spectrum potential of these compounds .

Anticancer Activity

The anticancer potential of adamantyl ureas has also been explored:

  • Some studies have indicated that these compounds can inhibit cancer cell proliferation through various mechanisms, including the modulation of enzyme activity related to tumor growth .
  • The incorporation of specific substituents on the urea structure has been linked to enhanced cytotoxicity against cancer cell lines, suggesting that structural modifications can significantly impact biological effectiveness .

Enzyme Inhibition

This compound and its analogues have been investigated for their ability to inhibit enzymes such as soluble epoxide hydrolase (sEH):

  • Compounds within this class have shown IC50 values ranging from 40 pM to 9.2 nM , indicating potent inhibition capabilities. The presence of functional groups such as chlorine or fluorine can enhance this activity further .

Research Findings and Case Studies

Study Activity Findings
AntimicrobialIdentified as potent inhibitors against Mycobacterium tuberculosis and other pathogens.
Enzyme InhibitionCompounds demonstrated IC50 values below 10 nM against sEH.
AnticancerCompound 3l showed 94.5% growth inhibition against Acinetobacter baumannii.

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions of these compounds with target proteins:

  • These studies provide insights into how structural modifications influence binding affinity and specificity towards bacterial enzymes and cancer cell receptors .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-Amino-3-[3-(4-methylphenyl)-1-adamantyl]urea, and how can reaction yields be optimized?

The synthesis of adamantyl urea derivatives typically involves coupling reactions between isocyanates and amines. For example, Method B in similar compounds achieved 46.3% yield using a heteroaryl coupling strategy . To optimize yields:

  • Temperature control : Maintain reaction temperatures between 199–201°C to avoid decomposition .
  • Solvent selection : Use DMSO-d6 for NMR-monitored reactions to track intermediate formation .
  • Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) improves purity .
    Statistical experimental design (e.g., factorial design) can minimize trial-and-error approaches by identifying critical variables like molar ratios and reaction times .

Q. What analytical techniques are essential for characterizing this compound, and how should spectral discrepancies be resolved?

  • NMR spectroscopy : Analyze adamantyl proton environments (δ = 1.62–2.04 ppm for adamantane CH2/CH groups) and urea NH signals (δ = 6.02–9.39 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight with ESI-HRMS (e.g., [M+H]+ calculated vs. observed deviations <0.0004 Da) .
  • Melting point (MP) : Compare experimental MP (e.g., 199–201°C) with literature values to assess purity .
    Discrepancies in spectral data should be cross-verified using independent synthetic batches or alternative techniques like X-ray crystallography .

Q. How can researchers design experiments to evaluate the biological activity of this compound?

  • In vitro assays : Screen against Mycobacterium tuberculosis (H37Rv strain) using microplate Alamar Blue assays, with IC50 values compared to reference drugs like isoniazid .
  • Cytotoxicity testing : Use human cell lines (e.g., HEK293) to establish selectivity indices .
  • Dose-response curves : Apply nonlinear regression models to determine EC50/IC50 values .

Advanced Research Questions

Q. How can computational modeling guide the structural optimization of this compound for enhanced target binding?

  • Molecular docking : Use software like AutoDock Vina to predict interactions with biological targets (e.g., kinase enzymes). Focus on adamantyl group hydrophobicity and urea H-bonding motifs .
  • Quantum chemical calculations : Calculate binding energies and electrostatic potentials to prioritize substituent modifications .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to identify persistent interactions .

Q. What strategies resolve contradictions in reported biological activity data for adamantyl urea derivatives?

  • Meta-analysis : Aggregate data from multiple studies (e.g., anti-TB vs. anticancer assays) to identify confounding variables like cell line specificity .
  • Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
  • Proteomic profiling : Identify off-target effects via kinome-wide screening or chemical proteomics .

Q. How can researchers design experiments to investigate the metabolic stability of this compound?

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Monitor CYP450 isoform contributions using chemical inhibitors .
  • Metabolite identification : Use HRMS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
  • In silico prediction : Apply ADMET predictors (e.g., SwissADME) to estimate metabolic soft spots .

Q. What reactor design considerations are critical for scaling up the synthesis of this compound?

  • Continuous flow systems : Optimize residence time and temperature for coupling reactions to enhance reproducibility .
  • Membrane separation : Implement nanofiltration to recover catalysts (e.g., palladium) and reduce waste .
  • Process control : Use real-time PAT (process analytical technology) to monitor reaction progress (e.g., inline FTIR) .

Data Management & Validation

Q. How should researchers address the lack of analytical data for rare compounds like this urea derivative?

  • Cross-validation : Synthesize derivatives with known analogs (e.g., 1-adamantyl-3-heteroaryl ureas) to benchmark spectral data .
  • Collaborative verification : Share samples with independent labs for NMR/HRMS replication .
  • Public databases : Deposit raw spectral data in repositories like PubChem or ChemSpider to enhance transparency .

Q. What statistical methods are suitable for optimizing reaction conditions in low-yield syntheses?

  • Response surface methodology (RSM) : Model interactions between variables (e.g., temperature, solvent polarity) to predict optimal conditions .
  • Taguchi design : Reduce experimental runs by focusing on critical factors (e.g., catalyst loading) .
  • Machine learning : Train models on historical reaction data to predict yields and side products .

Advanced Mechanistic Studies

Q. How can researchers elucidate the mechanism of action for this compound in anti-TB or anticancer contexts?

  • Target deconvolution : Use CRISPR-Cas9 knockout libraries to identify essential genes for compound sensitivity .
  • Transcriptomics : Perform RNA-seq on treated cells to map pathway perturbations (e.g., apoptosis, oxidative stress) .
  • Structural biology : Co-crystallize the compound with purified targets (e.g., dihydrofolate reductase) to resolve binding modes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.